molecular formula C23H15N3O5 B2718733 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895787-85-6

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2718733
CAS RN: 895787-85-6
M. Wt: 413.389
InChI Key: SBLVMKZTIFMKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. This structure is a type of heterocyclic compound, which contains atoms of at least two different elements as members of its rings .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives similar to "1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" often involves the use of nitrobenzyl components as key intermediates in the construction of complex heterocyclic compounds. For example, the facile synthesis and NO-generating properties of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides have been demonstrated, where oxidative intramolecular cyclization of amino-nitropyrimidinones, employing iodosylbenzene diacetate as an oxidant, leads to compounds with potential biological activity due to their ability to generate nitric oxide under physiological conditions (Sako et al., 1998).

Biological Activities and Applications

Derivatives of pyrimidine, including those involving nitrobenzyl groups, have been explored for their biological activities. For instance, the synthesis of pyrido[2,3-d]pyrimidinones through the reaction of aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives highlights the potential for creating compounds with varied biological activities (Quiroga et al., 1997). Additionally, the synthesis and urease inhibition properties of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones suggest that these compounds can serve as effective urease inhibitors, indicating their potential application in the treatment of diseases related to urease activity (Rauf et al., 2010).

Material Science and Catalysis

The structural and reactivity studies of nitrobenzyl derivatives, including those related to "1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione," often find applications in materials science and catalysis. For example, the synthesis, structure, and reactivity analysis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its reaction with nucleophiles without additional base showcases the compound's potential use in the synthesis of complex molecules and catalytic processes (Sparke et al., 2010).

Environmental and Green Chemistry

The environmentally friendly synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones via three-component condensation reactions in water signifies the push towards greener synthesis methods. Such methodologies not only provide high yields of pyrimidine derivatives but also align with the principles of green chemistry by minimizing the use of hazardous solvents and maximizing the efficiency of the synthesis process (Shaabani et al., 2002).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-phenylbenzofuran-2,4-dione followed by cyclization with guanidine. The resulting product is then reduced to obtain the final compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-phenylbenzofuran-2,4-dione", "guanidine", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 3-phenylbenzofuran-2,4-dione in the presence of acetic acid and ethanol to form 1-(4-nitrobenzyl)-3-phenylbenzofuran-2,4-dione.", "Step 2: Cyclization of the intermediate product with guanidine in the presence of acetic acid and ethanol to form 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reduction of the final product with sodium borohydride in the presence of ethanol to obtain 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

895787-85-6

Product Name

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H15N3O5

Molecular Weight

413.389

IUPAC Name

1-[(4-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15N3O5/c27-22-21-20(18-8-4-5-9-19(18)31-21)24(14-15-10-12-17(13-11-15)26(29)30)23(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

SBLVMKZTIFMKHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.